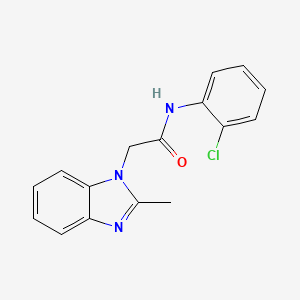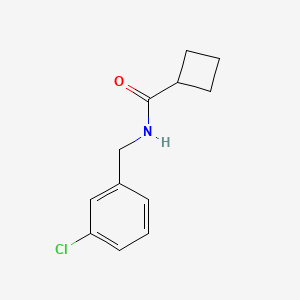
N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE or methoxetamine, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has also gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-(4-methylcyclohexyl)pyridine-3-carboxamide disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to induce a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It also has sedative and analgesic effects, and can cause respiratory depression and other adverse effects at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse make it difficult to obtain and regulate, and its adverse effects at high doses limit its use in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methylcyclohexyl)pyridine-3-carboxamide, including its use in combination with other drugs for the treatment of depression and anxiety, its potential as a tool for studying the role of glutamate neurotransmission in psychiatric disorders, and its potential as a therapeutic agent for other neurological and psychiatric conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(4-methylcyclohexyl)pyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 3,4-methylenedioxyphenyl-2-nitropropene to form 3-methoxy-4-methylphenyl-2-nitropropene. This compound is then reduced to 3-methoxy-4-methylphenyl-2-nitropropene using sodium borohydride. Finally, the nitro group is replaced with an amine group through a reductive amination reaction using cyclohexylamine to produce N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of glutamate receptors in the brain.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-3,8-10,12H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYJPOPSAKWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)




![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)